molecular formula C13H21NO2S2 B2844279 N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide CAS No. 432520-47-3

N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B2844279
CAS No.: 432520-47-3
M. Wt: 287.44
InChI Key: NMYDESCEGMOQEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(tert-butylsulfanyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide is not well-characterized. it is believed to interact with various molecular targets through its sulfonamide and tert-butylsulfanyl groups. These interactions may involve binding to proteins or enzymes, leading to changes in their activity .

Biological Activity

N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C13H19NO2S2
  • Molecular Weight : Approximately 273.42 g/mol

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with tert-butylsulfanyl ethylamine under controlled conditions to obtain high yields of the desired sulfonamide derivative. The reaction pathway includes:

  • Formation of the sulfonamide :
    4 methylbenzenesulfonyl chloride+tert butylsulfanyl ethylamineN 2 tert butylsulfanyl ethyl 4 methylbenzenesulfonamide\text{4 methylbenzenesulfonyl chloride}+\text{tert butylsulfanyl ethylamine}\rightarrow \text{N 2 tert butylsulfanyl ethyl 4 methylbenzenesulfonamide}

Antimicrobial Properties

This compound exhibits significant antibacterial activity due to its sulfonamide moiety, which acts as an inhibitor of bacterial dihydropteroate synthase (DHPS). This inhibition disrupts folate synthesis in bacteria, leading to growth inhibition. Studies show that similar sulfonamides have broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacteria

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
This compoundE. coli32
This compoundB. subtilis16
This compoundB. licheniformis32

Anti-inflammatory Activity

Recent studies have indicated that compounds with sulfonamide structures can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. The inhibition of this pathway suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • In vitro Studies : A study conducted on various sulfonamide derivatives demonstrated that this compound showed promising results in inhibiting bacterial growth compared to standard antibiotics. The compound's efficacy was attributed to its structural features that enhance binding affinity to DHPS.
  • Computational Docking Studies : Computational analyses have been performed to predict the binding interactions between this compound and target enzymes involved in bacterial metabolism. These studies revealed favorable binding energies, indicating strong interactions with DHPS.
  • Clinical Relevance : In a clinical context, derivatives of this compound are being explored for their potential use in combination therapies for resistant bacterial infections. The ability to modify the side chains allows for optimization of pharmacokinetic properties.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S2/c1-11-5-7-12(8-6-11)18(15,16)14-9-10-17-13(2,3)4/h5-8,14H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYDESCEGMOQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCSC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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